

# Technical Guide: 4-Chloro-2-methylpyrimidine Hydrochloride[1][2]

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## Compound of Interest

Compound Name: *4-Chloro-2-methylpyrimidine hydrochloride*

CAS No.: *1159824-34-6*

Cat. No.: *B3346203*

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## Executive Summary

**4-Chloro-2-methylpyrimidine hydrochloride** (CAS: 1272758-33-4) is the stabilized salt form of 4-chloro-2-methylpyrimidine.[1][2] It serves as a high-value pharmacophore in drug discovery, particularly for the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] Its chemical utility is defined by the high electrophilicity of the C4-position (enabling

reactions) and the latent acidity of the C2-methyl group (enabling condensation reactions).[1]

## Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The hydrochloride salt offers enhanced stability and water solubility compared to the free base, which is a low-melting solid susceptible to hydrolysis.

| Property          | Free Base                         | Hydrochloride Salt                        |
|-------------------|-----------------------------------|---|
| IUPAC Name        | 4-Chloro-2-methylpyrimidine       | 4-Chloro-2-methylpyrimidine hydrochloride |
| CAS Number        | 4994-86-9                         | 1272758-33-4                              |
| Molecular Formula |                                   |   |
| Molecular Weight  | 128.56 g/mol                      | 165.02 g/mol                              |
| Appearance        | White to yellow low-melting solid | White to off-white crystalline solid      |
| Melting Point     | 55–59 °C                          | >160 °C (Decomposes)                      |
| Solubility        | DCM, EtOAc, MeOH                  | Water, MeOH, DMSO                         |
| Storage           | Inert atmosphere, 2–8°C           | Desiccated, Inert atmosphere, -20°C       |

## Synthetic Routes & Manufacturing

The industrial synthesis of 4-chloro-2-methylpyrimidine relies on the chlorodehydration of 2-methyl-4(3H)-pyrimidinone (also known as 2-methyl-4-hydroxypyrimidine).[1] This reaction is thermodynamically driven by the formation of the strong P=O bond in the byproduct.

## Chlorination Protocol

Reagents: Phosphorus oxychloride (

),

-Dimethylaniline (catalyst/base). Conditions: Reflux (80–100 °C) for 2–4 hours.

Mechanism of Action:

- Tautomerization: The starting material exists in equilibrium between the lactam (major) and lactim (minor) forms.
- Activation: The oxygen attacks

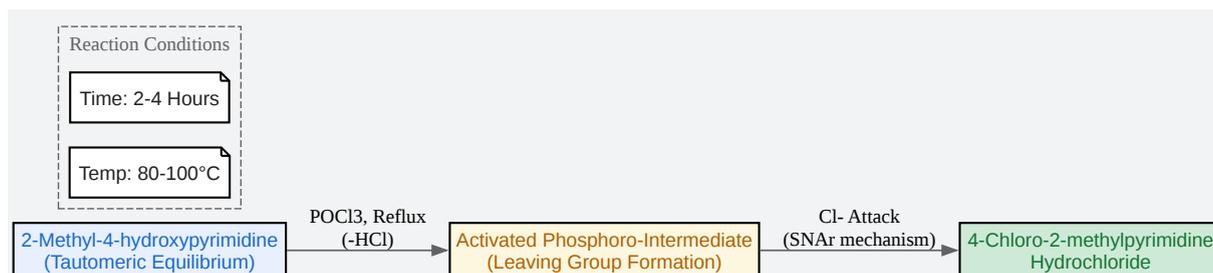
, converting the hydroxyl group into a good leaving group (

).

- Substitution: Chloride ion attacks the C4 position, displacing the phosphoro-group to yield the chloropyrimidine.

Isolation of the Hydrochloride Salt: Unlike the free base, which requires neutralization (e.g., with

) and extraction, the hydrochloride salt can be precipitated directly from the reaction mixture by adding an anhydrous solvent (e.g., Ethyl Acetate or Diethyl Ether) followed by cooling, as the HCl generated during the reaction protonates the pyrimidine nitrogen.



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Figure 1: Synthetic pathway for the chlorodehydration of 2-methyl-4-hydroxypyrimidine.

## Reactivity Profile & Mechanistic Insights[8]

The chemical behavior of 4-chloro-2-methylpyrimidine is dominated by two distinct reactive centers: the electrophilic C4 position and the acidic C2-methyl group.[1]

### Nucleophilic Aromatic Substitution ( )

The C4-chlorine is highly reactive toward nucleophiles due to the electron-withdrawing nature of the two ring nitrogen atoms.[1] This reactivity is further enhanced in the hydrochloride salt

form, as protonation of the ring nitrogen (N1 or N3) increases the electrophilicity of the C4 carbon.

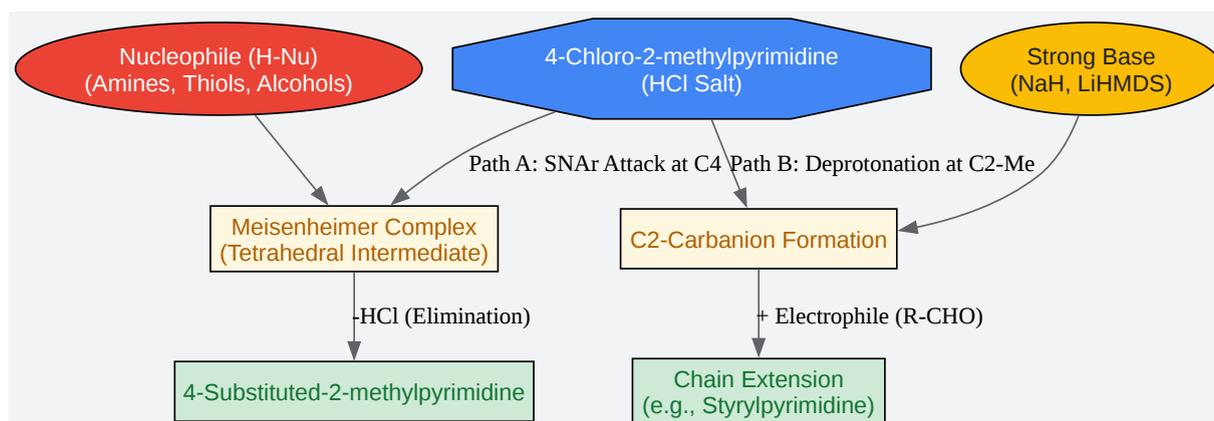
- Nucleophiles: Primary/secondary amines, alkoxides, thiols.
- Mechanism: Addition-Elimination.[1] The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion.

## C2-Methyl Activation

The methyl group at the 2-position is "pseudo-acidic." [1] The electron-deficient pyrimidine ring renders the methyl protons acidic (

, lower if the ring is quaternized).[1]

- Reaction: Deprotonation with a strong base (e.g., NaH, LiHMDS) generates a carbanion that can attack aldehydes (aldol-like condensation) to extend the carbon skeleton.



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Figure 2: Dual reactivity profile showing C4-displacement (

) and C2-methyl functionalization.

## Applications in Drug Discovery[6][8][12]

### Kinase Inhibitor Scaffolds

The pyrimidine pharmacophore is ubiquitous in ATP-competitive kinase inhibitors.[1] The 4-chloro group is typically displaced by an aniline derivative to form the "hinge-binding" motif essential for kinase selectivity.[1]

- Example: Synthesis of Pazopanib and other tyrosine kinase inhibitors (TKIs) often utilizes 2,4-disubstituted pyrimidine intermediates.

### CXCR4 Antagonists

Derivatives of 4-chloro-2-methylpyrimidine are used to synthesize antagonists for the CXCR4 chemokine receptor, which is implicated in HIV entry and cancer metastasis.[1] The 2-methyl group serves as a linker attachment point after the 4-chloro group has been substituted.[1]

### Agrochemicals

The scaffold is used in the synthesis of sulfonyleurea herbicides and pyrimidinyl carbinol fungicides, leveraging the stability of the pyrimidine ring in environmental conditions.

## Experimental Protocol: Displacement

A self-validating protocol for substituting the chlorine with a primary amine.[1]

- Preparation: Dissolve 4-chloro-2-methylpyrimidine HCl (1.0 equiv) in anhydrous DMF or -PrOH.
- Neutralization: Add DIPEA (Diisopropylethylamine, 2.5 equiv) to neutralize the HCl salt and scavenge the HCl generated during substitution. Checkpoint: Ensure pH > 8.
- Addition: Add the amine nucleophile (1.1 equiv).
- Reaction: Heat to 60–80 °C for 2–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.[1]

- Success Indicator: Disappearance of starting material peak (m/z 128/130) and appearance of product mass.
- Workup: Dilute with water. If the product precipitates, filter and wash.[3][4] If not, extract with EtOAc, wash with brine, dry over  
  
, and concentrate.

## Handling & Safety Information

- Corrosivity: The compound hydrolyzes to release HCl upon contact with moisture. It causes severe skin burns and eye damage (Category 1B).[5]
- Storage: Highly hygroscopic. Store under nitrogen or argon at -20°C.
- Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

## References

- PubChem.4-Chloro-2-methylpyrimidine.[1] National Library of Medicine. Available at: [\[Link\]](#)
- Manley, P. J., et al. "2,4-Disubstituted pyrimidines: a novel class of KDR kinase inhibitors." *Bioorganic & Medicinal Chemistry Letters*, 13(10), 1673-1677. (Contextual citation for kinase application).

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## Sources

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